methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1088200-27-4
VCID: VC2911554
InChI: InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
SMILES: COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

CAS No.: 1088200-27-4

Cat. No.: VC2911554

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate - 1088200-27-4

Specification

CAS No. 1088200-27-4
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name methyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate
Standard InChI InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
Standard InChI Key LUYJYTHMADPNCH-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
CAS Number1088200-27-4
IUPAC Namemethyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate
Standard InChIInChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
Standard InChIKeyLUYJYTHMADPNCH-UHFFFAOYSA-N
SMILESCOC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
PubChem Compound ID42951027

Synthesis Methods and Optimization

General Synthetic Approaches

One common approach for synthesizing pyrazoline derivatives involves the reaction between hydrazines (particularly phenylhydrazine for 1-phenyl substituted pyrazolines) and α,β-unsaturated carbonyl compounds. This reaction pathway typically proceeds through a Michael addition followed by cyclization to form the pyrazoline ring structure. For methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, this would likely involve the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound containing a methyl carboxylate group and a phenyl substituent .

The optimization of pyrazoline synthesis has been extensively studied, with researchers examining various reaction conditions to improve yields and selectivity. For instance, research has shown that the choice of solvent significantly impacts reaction outcomes, with acetonitrile and dimethylformamide (DMF) generally providing better yields compared to tetrahydrofuran (THF). Additionally, temperature control plays a crucial role, with reactions at 50°C typically yielding better results than those at room temperature .

Specific Synthesis Examples

A related study provides insights into potential synthetic routes, detailing a procedure where 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (0.100 g, 1.0 equiv.) was reacted with diethyl but-2-ynedioate (0.075 g, 1.0 equiv.) at 120°C. After completion of the reaction (monitored by TLC, approximately 28 hours), the residue was purified by column chromatography using silica gel (ethyl acetate/hexane 3:97), yielding diethyl 3-methyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate as a pale yellow solid (0.087 g, 69% yield) .

Another potentially adaptable method involves the reaction of (E)-4-phenylbut-3-en-2-one (0.300 g, 1.0 equiv.) with phenylhydrazine hydrochloride (0.355 g, 1.2 equiv.) in anhydrous methanol (5 mL) at room temperature, with triethylamine as a base. This reaction mixture was stirred at 60°C and monitored by TLC. After completion (approximately 3 hours), the solvent was removed under reduced pressure, and the reaction mixture was purified by column chromatography using silica gel (ethyl acetate/hexane 2:98), yielding 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole as a pale yellow solid (0.46 g, 90% yield) .

Optimization ParameterConditionsYield (%)Side Products (%)
Solvent (1.2 equiv. hydrazone)THF, 50°C939 (enone)
Solvent (1.2 equiv. hydrazone)MeCN, 50°C4016 (enone)
Solvent (1.2 equiv. hydrazone)DMF, 50°C504 (enone)
Temperature (1.2 equiv. hydrazone)MeCN, 25°C2029 (enone)
Hydrazone equivalentsMeCN, 50°C, 1.5 equiv.5510 (enone)
Optimized conditionsDMF, 50°C, 1.5 equiv.592 (enone)

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